N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-butenamide
Overview
Description
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-butenamide is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.19026037 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Eco-friendly Synthesis of Polymers
- An eco-friendly synthesis of ionic helical polymers, utilizing reactions of salts with piperazine under aqueous conditions, showcases a novel method for producing high-molecular-weight polymers with unique electronic and conformational properties. This approach highlights the compound's role in advancing sustainable polymer chemistry (Yamaguchi et al., 2018).
Inhibition of Pyruvate Dehydrogenase Kinase
- Amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, incorporating a piperazine moiety, have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK). This discovery is significant for metabolic research and the development of drugs targeting metabolic pathways (Aicher et al., 2000).
Differentiation Agents in Leukemic Cells
- Piperazine derivatives of butyric acid were explored for their potential in inducing differentiation and growth inhibition in human erythroleukemia K562 cells and myeloid leukemia HL60 cells. This research provides insights into the therapeutic applications of such compounds in oncology (Gillet et al., 1997).
Carbonylation Reactions
- N-(2-Pyridinyl)piperazines undergo a novel carbonylation reaction under specific conditions, highlighting the compound's utility in synthetic chemistry for creating complex molecules with potential applications in materials science and drug development (Ishii et al., 1997).
Corrosion Inhibition Studies
- Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, offering insights into the application of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Properties
IUPAC Name |
N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]but-3-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-2-6-18(25)22-15-16-7-5-10-21-19(16)24-13-11-23(12-14-24)17-8-3-4-9-20-17/h2-5,7-10H,1,6,11-15H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLWVCDYZGGLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.